molecular formula C16H16 B1345371 3-(2-Biphenyl)-2-methyl-1-propene CAS No. 860770-58-7

3-(2-Biphenyl)-2-methyl-1-propene

Cat. No.: B1345371
CAS No.: 860770-58-7
M. Wt: 208.3 g/mol
InChI Key: RJYAJPAFNXFGNM-UHFFFAOYSA-N
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Description

3-(2-Biphenyl)-2-methyl-1-propene is a useful research compound. Its molecular formula is C16H16 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Self-Assembly and Nanostructures

Coil-rod-coil molecules that incorporate biphenyl units show diverse self-organizing behaviors influenced by the length of the coil chains and the incorporation of lateral methyl groups. These molecules can form structures ranging from lamellar, bicontinuous cubic, to hexagonal perforated lamellar (HPL) and oblique columnar structures in different phases, showcasing their potential in designing advanced materials with specific nanostructures (Zhong et al., 2013).

Coordination Polymers and Photoluminescent Properties

Biphenyl-tetracarboxyl acid derivatives are instrumental in forming metal-organic coordination polymers, exhibiting interesting structures and strong luminescent emission. These compounds, due to their structural novelty and photoluminescent properties, hold potential applications in optical materials (Zang et al., 2009).

Catalysis and Chemical Synthesis

Biphenyl compounds are key intermediates in various chemical syntheses and catalysis processes. For instance, they play a crucial role in the catalytic oxidation processes for producing significant industrial intermediates. The versatility of these compounds in catalysis underscores their importance in chemical manufacturing and the pharmaceutical industry (Alvarez et al., 2007).

Cytotoxicity and Cancer Research

Compounds derived from biphenyl structures exhibit potent cytotoxicity against various cancer cell lines. This highlights their potential use in developing new anticancer agents. The structure-activity relationship of these compounds can be a valuable area of study for cancer therapeutics (Tra et al., 2021).

Functionalization and Material Properties

The functionalization and activation of biphenyl compounds, such as through rhodium-catalyzed reactions, open pathways to produce a variety of functional materials. These reactions are pivotal in synthesizing materials with desired properties for applications in diverse fields, including materials science and pharmaceuticals (Iverson & Jones, 2001).

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-13(2)12-15-10-6-7-11-16(15)14-8-4-3-5-9-14/h3-11H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYAJPAFNXFGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641214
Record name 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860770-58-7
Record name 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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